molecular formula C10H8BrF2N B13339648 5-Bromo-2-(1,1-difluoroethyl)-1H-indole

5-Bromo-2-(1,1-difluoroethyl)-1H-indole

Katalognummer: B13339648
Molekulargewicht: 260.08 g/mol
InChI-Schlüssel: NQTARDYKFYUKFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(1,1-difluoroethyl)-1H-indole is a synthetic organic compound characterized by the presence of a bromine atom at the 5-position and a 1,1-difluoroethyl group at the 2-position of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole typically involves the bromination of 2-(1,1-difluoroethyl)-1H-indole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(1,1-difluoroethyl)-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted indoles with different functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized derivatives of the indole ring, such as indole-2-carboxylic acid.

    Reduction Reactions: Reduced forms of the indole ring, such as 2-(1,1-difluoroethyl)-1H-indoline.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(1,1-difluoroethyl)-1H-indole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and difluoroethyl groups contribute to its reactivity and binding affinity with biological molecules. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-(1,1-difluoroethyl)pyridine
  • 5-Bromo-2-(1,1-difluoroethyl)pyrimidine
  • 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole

Uniqueness

5-Bromo-2-(1,1-difluoroethyl)-1H-indole is unique due to its indole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Eigenschaften

Molekularformel

C10H8BrF2N

Molekulargewicht

260.08 g/mol

IUPAC-Name

5-bromo-2-(1,1-difluoroethyl)-1H-indole

InChI

InChI=1S/C10H8BrF2N/c1-10(12,13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,14H,1H3

InChI-Schlüssel

NQTARDYKFYUKFX-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(N1)C=CC(=C2)Br)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.